Ethyl 5-(1-Pyrazolyl)pentanoate
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Overview
Description
Ethyl 5-(1-Pyrazolyl)pentanoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(1-Pyrazolyl)pentanoate can be synthesized through several methods. One common approach involves the cyclization of ethyl diazoacetate with methylene carbonyl compounds using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile . Another method includes the reaction of ethyl 5-acyl-4-pyrone-2-carboxylates with hydrazines, which allows for the formation of highly functionalized pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-Pyrazolyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Substitution reactions with electrophiles or nucleophiles can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylates, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
Ethyl 5-(1-Pyrazolyl)pentanoate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-Pyrazolyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer research, pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating gene expression and DNA fragmentation . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Ethyl 5-(1-Pyrazolyl)pentanoate can be compared with other similar compounds, such as:
Ethyl pentanoate:
Pyrazole-5-carboxylates: These compounds share a similar pyrazole ring structure and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 5-pyrazol-1-ylpentanoate |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)6-3-4-8-12-9-5-7-11-12/h5,7,9H,2-4,6,8H2,1H3 |
InChI Key |
DQRMNGWBWXVXMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1C=CC=N1 |
Origin of Product |
United States |
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